1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolidine ring, a piperidine ring, and multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine and piperidine intermediates, followed by the introduction of the carbonyl and trimethoxyphenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to achieve high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects on diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or physiological processes. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
- 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
- This compound
- This compound
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H33N3O6 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C27H33N3O6/c1-17-5-7-21(8-6-17)30-16-19(13-24(30)31)27(33)29-11-9-18(10-12-29)26(32)28-20-14-22(34-2)25(36-4)23(15-20)35-3/h5-8,14-15,18-19H,9-13,16H2,1-4H3,(H,28,32) |
InChI Key |
HANJVOIHESZELO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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